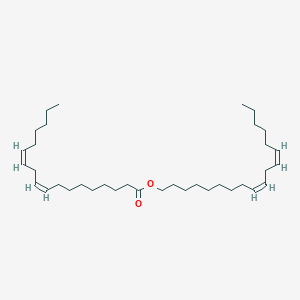

Linoleyl linoleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Linoleyl linoleate is a wax ester . It is produced by the reduction of the carboxylic acid group in linoleic acid . Linoleic acid is an omega-6 fatty acid and an octadecadienoic acid .

Synthesis Analysis

This compound is synthesized from linoleic acid. Linoleic acid is readily synthesized in bacteria, protozoa, and plants . The synthesis of β-sitosterol linolenate was catalyzed using isoctane and Candida rugosa lipase and employing nanotube as emulsifier .

Molecular Structure Analysis

The molecular formula of this compound is C36H64O2 . It contains 101 bonds in total, including 37 non-H bonds, 5 multiple bonds, 30 rotatable bonds, 5 double bonds, and 1 ester .

Physical and Chemical Properties Analysis

Linoleic acid, a component of this compound, is a colorless to straw-colored liquid . It is an unsaturated fatty acid and is essential to human diet .

Wissenschaftliche Forschungsanwendungen

Conjugated linoleic acid (CLA), a derivative of linoleic acid, has been studied for potential benefits in controlling body fat gain, enhancing immunity, and reducing inflammation. It shows promise in improving human health in several areas (Pariza, 2004).

Linoleic acid's autoxidation has been extensively studied, highlighting how it differs in effectiveness based on its oxidation state and the presence of antioxidants like tocopherols and carotenoids (Frankel, 1991).

CLA has been explored for its role in reducing or eliminating cancer, preventing heart disease, improving immune function, and altering body composition. However, human research on CLA is limited, and its potential uses for health and disease are still being evaluated (Whigham, Cook, & Atkinson, 2000).

The effects of linoleic acid and its hydrogenation products on serum lipids and lipoproteins in humans have been compared. Linoleic acid showed different impacts on serum LDL and HDL cholesterol levels compared to its hydrogenated forms (Zock & Katan, 1992).

Linoleic acid hydroperoxides (LOOH) were found to enhance the growth of hepatocarcinoma cells, indicating a potential role in liver carcinogenesis (Rohr-Udilova et al., 2008).

Various isomers of CLA present in milk fat have been identified to have high health-promoting potential, leading to interest in their use in functional dairy products (Collomb et al., 2006).

Studies on unsaturated fatty acids like linoleic acid have shown their utility in drug delivery systems and enhancing the antioxidant activity of certain compounds when used in nanocarriers (Cristiano et al., 2021).

The trans-10,cis-12 isomer of CLA was found to downregulate the stearoyl-CoA desaturase 1 gene in adipocytes, which may contribute to CLA's ability to reduce body fat (Choi et al., 2000).

A study on the anaerobic degradation of linoleic acid indicated that it can be broken down into unsaturated and saturated products, with certain byproducts potentially inhibiting further degradation (Lalman & Bagley, 2000).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Linoleyl linoleate, a derivative of linoleic acid, primarily targets the enzyme linoleoyl-CoA desaturase . This enzyme plays a crucial role in converting types of fatty acids, which are essential nutrients in the human body .

Mode of Action

Linoleoyl-CoA desaturase catalyzes the chemical reaction involving linoleoyl-CoA, an electron acceptor AH2, and O2 . The products of this reaction are gamma-linolenoyl-CoA, the reduction product A, and H2O . This interaction results in the conversion of linoleic acid to gamma-linolenic acid .

Biochemical Pathways

Linoleic acid, the precursor of this compound, is involved in several biochemical pathways. It is a precursor to arachidonic acid with elongation and unsaturation . Arachidonic acid is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These compounds play significant roles in various physiological processes, including inflammation and pain signaling.

Pharmacokinetics

It’s known that linoleic acid, from which this compound is derived, is typically insoluble in water but soluble in many organic solvents . This suggests that this compound may have similar properties, potentially affecting its bioavailability.

Result of Action

The action of this compound, through its interaction with linoleoyl-CoA desaturase, results in the production of gamma-linolenoyl-CoA . This compound is involved in various physiological processes, including inflammation and pain signaling . Additionally, linoleate has been shown to regulate the proinflammatory cytokine IL8 via the JNK and nuclear factor kappa B pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other fatty acids can affect the activity of linoleoyl-CoA desaturase . Additionally, dietary intake and metabolism can influence the levels of linoleic acid and, by extension, this compound in the body

Biochemische Analyse

Biochemical Properties

Linoleyl linoleate participates in several biochemical reactions. It is a precursor to arachidonic acid (AA) with elongation and unsaturation . AA is the precursor to some prostaglandins, leukotrienes, thromboxane, and the N-acylethanolamine . These interactions are crucial for the regulation of various cellular functions.

Cellular Effects

This compound has been shown to have protective effects against inflammation in hepatocytes . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It exerts its effects at the molecular level, influencing changes in gene expression .

Metabolic Pathways

This compound is involved in the linoleic acid metabolic pathway . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Linoleyl linoleate can be achieved through esterification reaction between linoleic acid and linoleyl alcohol.", "Starting Materials": [ "Linoleic acid", "Linoleyl alcohol", "Acid catalyst", "Dehydrating agent" ], "Reaction": [ "Mix linoleic acid and linoleyl alcohol in a 1:1 molar ratio in a reaction vessel", "Add a few drops of acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to the mixture", "Add a dehydrating agent, such as molecular sieves or calcium chloride, to remove water from the reaction mixture", "Heat the mixture at a temperature of 60-80°C for 4-6 hours with constant stirring", "Cool the reaction mixture and extract the product with a non-polar solvent, such as hexane or diethyl ether", "Purify the product by column chromatography or recrystallization" ] } | |

CAS-Nummer |

17673-62-0 |

Molekularformel |

C36H64O2 |

Molekulargewicht |

528.9 g/mol |

IUPAC-Name |

octadeca-9,12-dienyl octadeca-9,12-dienoate |

InChI |

InChI=1S/C36H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-35H2,1-2H3 |

InChI-Schlüssel |

BWPODKUVJMQURN-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |

Synonyme |

LINOLEYL LINOLEATE |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-7-methyl-1H-thiazolo[4,5-g]indazole](/img/structure/B578925.png)

![[1,3]Dioxolo[4,5-k]phenanthridine](/img/structure/B578933.png)

![5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B578941.png)

![Cyclopropa[3,4]cyclopenta[1,2-b]pyridine](/img/structure/B578942.png)

![6-Oxadispiro[4.1.4~7~.2~5~]tridecane](/img/structure/B578943.png)

![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)